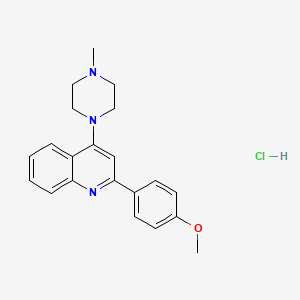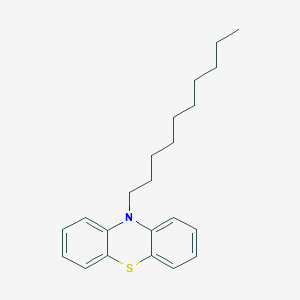
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that features a methoxyphenyl group and a pyridinylmethyl group connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2-methoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine.
科学的研究の応用
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyphenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-(pyridin-4-ylmethyl)urea: Similar structure but with the pyridinyl group at a different position.
Uniqueness
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the methoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with certain molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-7-3-2-6-12(13)17-14(18)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H2,16,17,18) |
InChIキー |
OTIKYGNCNVHWKJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)



![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)






![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)
